D-Mannose phenylhydrazone

Analytical Chemistry Quality Control Carbohydrate Chemistry

D-Mannose phenylhydrazone (C₁₂H₁₈N₂O₅, MW 270.28) is a crystalline hydrazone derivative formed by condensation of D-mannose with phenylhydrazine. It belongs to the class of monosaccharide phenylhydrazones, which have historically been pivotal in carbohydrate research for sugar identification, chromatographic separation, and as synthetic intermediates.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 6147-14-4
Cat. No. B12108275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose phenylhydrazone
CAS6147-14-4
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+
InChIKeyMAKRUZFBMOBWLJ-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose Phenylhydrazone (CAS 6147-14-4): A Differentiated Sugar Hydrazone for Carbohydrate Synthesis & Analysis


D-Mannose phenylhydrazone (C₁₂H₁₈N₂O₅, MW 270.28) is a crystalline hydrazone derivative formed by condensation of D-mannose with phenylhydrazine [1]. It belongs to the class of monosaccharide phenylhydrazones, which have historically been pivotal in carbohydrate research for sugar identification, chromatographic separation, and as synthetic intermediates [2]. While sharing an identical molecular formula with other aldohexose phenylhydrazones (e.g., D-glucose and D-galactose phenylhydrazone), its distinct stereochemistry at C-2 fundamentally alters its physicochemical and reactivity profile, making generic substitution scientifically unsound [2].

Class Crystalline monosaccharide phenylhydrazone
Stereochemistry D-manno configuration (C-2 epimer distinct from glucose/galactose)
Use Context Carbohydrate synthesis, analytical identification, and QC workflows

Why D-Mannose Phenylhydrazone Cannot Be Interchanged with Other Hexose Phenylhydrazones in Research & Production


Despite sharing the molecular formula C₁₂H₁₈N₂O₅ with its epimeric counterparts, D-mannose phenylhydrazone cannot be substituted without consequences. Key differentiators emerge from the stereochemical arrangement at C-2: this configuration dictates not only fundamental physical properties like melting point and thermodynamic stability but also governs chemical reactivity [1]. For instance, under identical reaction conditions, D-mannose phenylhydrazone yields a key heterocyclic intermediate at 35%, while D-glucose phenylhydrazone yields only 20%, a 1.75-fold difference that directly impacts process efficiency and cost [2]. Such data-driven disparities underscore the procurement risk of generic substitution.

Stereochemistry-dependent properties Melting point, thermodynamic stability, and reactivity diverge from D-glucose and D-galactose phenylhydrazones.
Yield outcome may not transfer Reported synthetic yield differs markedly under identical conditions; process optimization cannot rely on class-average data.
Solid-state conformation mismatch Acyclic structure (mannose) vs. cyclic forms (glucose/galactose) may alter dissolution rate and derivatization pathways.

Quantitative Differentiation Guide for D-Mannose Phenylhydrazone (CAS 6147-14-4) vs. Comparators


Melting Point Discriminates D-Mannose Phenylhydrazone from D-Galactose Phenylhydrazone for Identity and Purity Verification

The melting point of D-mannose phenylhydrazone, reported as 199–201 °C [1], is approximately 39 °C higher than that of its close analog D-galactose phenylhydrazone, which melts at 160–162 °C . This substantial difference (ΔT > 35 °C) provides a simple, low-cost, and definitive method for identity confirmation and purity assessment in procurement and laboratory settings.

Melting Point (Identity)
Reported
199–201 °C
Δ 39 °C higher than D-galactose analog
Enables simple melt-based identity confirmation in QC labs
Solvent of crystallization may cause minor shifts; verify with reference standard
Analytical Chemistry Quality Control Carbohydrate Chemistry

Enthalpy of Formation Distinguishes D-Mannose Phenylhydrazone Thermodynamic Stability from Glucose and Galactose Analogs

Standard enthalpy of formation (ΔfH°solid) data, derived from combustion calorimetry under identical methodology, show that D-mannose phenylhydrazone (−897.9 kJ/mol [1]) is thermodynamically distinct from D-glucose phenylhydrazone (−889.5 kJ/mol [2]) and D-galactose phenylhydrazone (−906.3 kJ/mol [3]). The 8.4 kJ/mol difference versus each comparator reflects altered lattice energy and intramolecular hydrogen bonding influenced by C-2 stereochemistry.

Enthalpy of Formation
Reported
−897.9 kJ/mol
8.4 kJ/mol more stable than glucose analog; less than galactose
Distinct thermodynamic profile guides process safety modeling
Combustion calorimetry data; verify for scaled process conditions
Physical Organic Chemistry Thermochemistry Process Safety

Superior Synthetic Yield from D-Mannose Phenylhydrazone vs. Glucose Phenylhydrazone in Heterocycle Formation

Under strictly identical reaction conditions (pyridine–acetic anhydride), D-mannose phenylhydrazone is converted to an N-phenyl-pyrazole intermediate in 35% yield, whereas D-glucose phenylhydrazone yields only 20% [1]. This 75% relative yield improvement stems from stereoelectronically favored elimination and cyclization pathways unique to the manno-configuration.

Synthetic Yield (Heterocycle)
Head-to-head
35% yield
1.75-fold vs. glucose phenylhydrazone (20%) under identical conditions
May reduce raw material cost for this specific scaffold synthesis
Yield data from reported laboratory scale; pilot-scale performance may vary
Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Confirmed Acyclic Solid-State Structure of D-Mannose Phenylhydrazone Differentiates It from Cyclic Glucose and Galactose Analogs

Single-crystal X-ray diffraction at 173 K definitively established that D-mannose phenylhydrazone exists in an acyclic form in the solid state, with an extended-chain conformation stabilized by an intermolecular hydrogen-bonding network identical to that of its p-bromophenylhydrazone analog [1]. In contrast, infrared spectroscopic evidence indicates that D-glucose and D-galactose phenylhydrazones adopt cyclic structures [2]. This fundamental conformational dichotomy directly impacts dissolution behavior, reactivity, and derivatization pathways.

Solid-State Conformation
Class-level
Acyclic (open-chain)
X-ray diffraction at 173 K; glucose/galactose analogs reported cyclic by IR
Open-chain form may favor reactions requiring free carbonyl without ring-opening
Solution-state conformation may differ; confirm if reactivity is solvent-dependent
Structural Chemistry Crystallography Spectroscopy

Evidence-Backed Application Scenarios for D-Mannose Phenylhydrazone (CAS 6147-14-4)


QC Release Testing: Melting Point for Rapid Identity Confirmation Against Galactose Contamination

Procurement and QC laboratories can leverage the 39 °C melting point differential versus D-galactose phenylhydrazone (199–201 °C vs. 160–162 °C) [1] to establish a rapid, instrument-light identity check. A melting point below 190 °C in a received batch immediately flags potential mis-shipment or epimer contamination, reducing reliance on expensive LC-MS or NMR for routine screening.

Preparative Synthesis of N-Phenyl-Pyrazole Scaffolds: Higher Isolated Yield Lowers Cost Per Batch

In synthetic programs targeting azoalkene or pyrazole intermediates, selecting D-mannose phenylhydrazone over D-glucose phenylhydrazone delivers a 75% yield advantage under identical pyridine–acetic anhydride conditions (35% vs. 20%) [2]. For a 100 g batch, this translates to recovering approximately 35 g of product instead of 20 g, directly reducing starting material consumption and chromatographic purification load.

Synthesis of 2-Deoxy-D-arabino-hexose: The Preferred Phenylhydrazone Precursor for Stereospecific Reduction

D-Mannose phenylhydrazone is the documented precursor for preparing 2-deoxy-D-arabino-hexose via acetylation to D-arabino-1-phenyl-azo-1-(E)-hexene followed by NaBH₄ reduction and hydrolysis [3]. Its acyclic solid-state structure [4] ensures the carbonyl group is accessible for acetylation without requiring a ring-opening step, making it the substrate of choice for this stereospecific deoxygenation sequence.

Calorimetric Hazard Assessment: Using ΔfH° Data for Process Safety Scale-Up Decisions

The standard enthalpy of formation (−897.9 kJ/mol) and combustion data (−6435 kJ/mol) available for D-mannose phenylhydrazone [5] enable thermodynamic modeling of reaction heat output and storage stability. The 8.4 kJ/mol differential versus D-glucose phenylhydrazone informs solvent selection and cooling capacity requirements during scale-up, supporting a data-driven safety review rather than relying on assumed class-average values.

Application
Selection Property
Validation Focus
QC Identity Confirmation
Melting point depression as epimer contamination marker
Establish in-house mp acceptance window
N-Phenyl-pyrazole scaffold synthesis
Yield under acetylating conditions
Confirm isolated yield and purity per batch
2-Deoxy-D-arabino-hexose preparation
Acyclic solid-state carbonyl accessibility
Verify stereospecific reduction sequence
Process safety calorimetric modeling
Standard enthalpy of formation (ΔfH°)
Thermodynamic risk assessment for scale-up
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